Trichothecin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La tricotecina es un miembro de la familia de las tricotecenas, un grupo de micotoxinas sesquiterpénicas producidas por varios hongos, incluidas especies de Fusarium, Myrothecium, Trichoderma y Trichothecium . Estos compuestos son conocidos por sus potentes actividades biológicas, incluidas las propiedades antifúngicas, antibióticas y citotóxicas . La tricotecina fue aislada por primera vez en 1948 por Freeman y Morrison a partir de cultivos de Trichothecium roseum .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tricotecina implica la ciclización del difosfato de farnesilo a tricodieno, catalizada por la tricodieno sintasa . A esto le sigue una serie de reacciones de oxidación y ciclización para formar el esqueleto de tricoteceno . Las condiciones específicas para estas reacciones suelen implicar el uso de disolventes orgánicos y catalizadores bajo temperaturas y presiones controladas .

Métodos de producción industrial: La producción industrial de tricotecina se logra principalmente mediante la fermentación de cultivos de hongos, en particular Trichothecium roseum . El proceso de fermentación se optimiza para maximizar el rendimiento de tricotecina, lo que implica la regulación del suministro de nutrientes, el pH, la temperatura y la aireación .

Análisis De Reacciones Químicas

Tipos de reacciones: La tricotecina experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de tricotecina con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Trichothecin has been identified as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cancer progression. Research indicates that this compound binds to the SH2 domain of STAT3, inhibiting its activation and nuclear translocation, which is crucial for cancer cell proliferation and survival .

Case Study: Colorectal Cancer

In studies involving HCT 116 colorectal cancer cells, this compound treatment resulted in significant inhibition of cell growth, induced apoptosis, and impaired the cells' capacity for migration and invasion. The compound also arrested the cell cycle at the G0/G1 phase, highlighting its potential as a therapeutic agent against colorectal cancer .

Mycotoxin Detection

Rapid Detection Systems

this compound's relevance extends to food safety through the development of rapid detection systems for mycotoxins in agricultural products. A proposed handheld system utilizes disposable micro-cartridges to detect trichothecene mycotoxins in grains and water. This technology aims to provide quick results without relying on complex biochemical methods, addressing critical needs in food safety and environmental monitoring .

Research Findings

The feasibility studies for these detection systems demonstrated effective identification of trichothecene contaminants at low concentrations (50 ng/mL - 5 µg/mL) using colorimetric indicators, which can be crucial for first responders and military applications in assessing potential mycotoxin threats .

Structural Analysis and Toxicology

Structural Dynamics

Recent advances in structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have revitalized interest in understanding this compound's structure-activity relationships. These studies are essential for elucidating the mechanisms behind the toxicological effects of trichothecines and their interactions with biological systems .

Biosynthetic Pathways

Research has also focused on the biosynthetic pathways of trichothecines, revealing insights into genetic regulation and production mechanisms within fungi such as Fusarium species. Understanding these pathways can aid in developing strategies to mitigate mycotoxin contamination in food supplies .

Summary Table of Applications

Mecanismo De Acción

La tricotecina ejerce sus efectos principalmente inhibiendo la síntesis de proteínas en las células eucariotas . Se une al ribosoma e interfiere con el paso de elongación de la traducción, lo que lleva a la inhibición de la síntesis de proteínas . Esta acción desencadena una cascada de eventos celulares, que incluyen la activación de vías de respuesta al estrés y la inducción de apoptosis .

Compuestos similares:

Neosolaniol: Una tricotecena de tipo A con un grupo hidroxilo en C-8.

Toxina T-2: Una tricotecena de tipo A con una función éster en C-8.

Nivalenol: Una tricotecena de tipo B con una función cetona en C-8.

Deoxinivalenol: Otra tricotecena de tipo B con una función cetona en C-8.

Singularidad: La tricotecina es única entre las tricotecenas debido a sus características estructurales específicas y sus actividades biológicas . Su potente inhibición de la síntesis de proteínas y sus efectos citotóxicos la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Neosolaniol: A type A trichothecene with a hydroxyl group at C-8.

T-2 Toxin: A type A trichothecene with an ester function at C-8.

Nivalenol: A type B trichothecene with a keto function at C-8.

Deoxynivalenol: Another type B trichothecene with a keto function at C-8.

Uniqueness: Trichothecin is unique among trichothecenes due to its specific structural features and biological activities . Its potent inhibition of protein synthesis and cytotoxic effects make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Trichothecin is a member of the trichothecene family of mycotoxins, which are produced by various fungi, particularly those in the genus Fusarium. These compounds are known for their potent biological activities, primarily as inhibitors of protein synthesis in eukaryotic cells. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and implications for human and animal health.

This compound exerts its toxicity primarily through the inhibition of protein synthesis. This occurs via several mechanisms:

- Binding to Ribosomes : this compound binds to the ribosomal RNA component of the 60S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cell types, which may contribute to its cytotoxic effects .

- Immunotoxicity : this compound has been reported to impair immune function by affecting lymphocyte proliferation and cytokine production, leading to increased susceptibility to infections .

Toxicity and Health Implications

The toxicity of this compound is well-documented, with significant effects observed in both humans and animals. The following table summarizes key findings related to its toxicity:

Case Studies

Several case studies highlight the health impacts of this compound exposure:

- Water-Damaged Homes : A case study involving a family living in a water-damaged home revealed multiple health issues linked to exposure to trichothecenes. The family exhibited chronic sinusitis and neurological deficits, with trichothecenes detected in various biological samples including urine and breast milk .

- Food Contamination : this compound contamination has been documented in cereal-based foods. In one study, it was found that consumption of contaminated products led to acute poisoning symptoms among affected individuals .

Research Findings

Recent research has focused on understanding the biosynthesis and genetic basis for the production of trichothecenes:

- Biosynthetic Pathways : The biosynthesis of trichothecenes involves a complex pathway that includes several key genes organized in clusters within Fusarium species. Disruption of these genes can reduce toxin production and potentially mitigate associated health risks .

- Metabolism Studies : In vivo studies have shown that this compound is extensively metabolized in animals, leading to various metabolites that may also exhibit biological activity. For example, metabolites such as HT-2 toxin have been identified as significant biomarkers for exposure assessment .

Propiedades

Número CAS |

6379-69-7 |

|---|---|

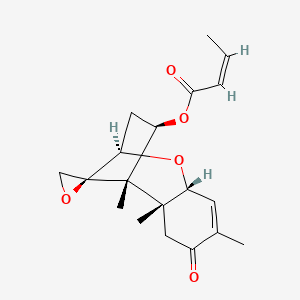

Fórmula molecular |

C19H24O5 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate |

InChI |

InChI=1S/C19H24O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,13-15H,8-10H2,1-4H3/b6-5-/t13-,14-,15-,17+,18-,19+/m1/s1 |

Clave InChI |

LJWZOKOFCBPNAG-HULHSAFCSA-N |

SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |

SMILES isomérico |

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |

SMILES canónico |

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

trichothecin trichothecine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.